molecular formula C14H11N3O2S2 B5660646 N-{[(6-methyl-1,3-benzothiazol-2-yl)amino]carbonothioyl}-2-furamide

N-{[(6-methyl-1,3-benzothiazol-2-yl)amino]carbonothioyl}-2-furamide

Cat. No. B5660646
M. Wt: 317.4 g/mol
InChI Key: LDFBYQBDNNGRLN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to "N-{[(6-methyl-1,3-benzothiazol-2-yl)amino]carbonothioyl}-2-furamide" involves multi-step chemical reactions, starting from basic aromatic amines and halides, proceeding through intermediate thioamides, and culminating in the target compound through processes like cyclization and electrophilic substitution reactions. For example, the synthesis of 2-(furan-2-yl)benzo[e][1,3]benzothiazole involves coupling naphthalen-1-amine with furan-2-carbonyl chloride, followed by treatment with phosphorus pentasulfide (P2S5) and oxidation with potassium ferricyanide in an alkaline medium (Aleksandrov & El’chaninov, 2017).

Molecular Structure Analysis

The molecular structure of related compounds is characterized by X-ray diffraction, revealing complex arrangements with intramolecular hydrogen bonding, which is critical for understanding the compound's reactivity and potential binding sites. For instance, N-{[(4-bromophenyl)amino]carbonothioyl}benzamide has been structurally determined, showing significant intramolecular N-H...O hydrogen bonding (Saeed, Rashid, Bhatti, & Jones, 2010).

Chemical Reactions and Properties

Compounds of this class undergo various chemical reactions, including electrophilic substitution, which is influenced by the electronic nature of the furan ring and the benzothiazole moiety. Their reactivity towards electrophiles like nitronium or acylium ions illustrates the electron-rich nature of these compounds, facilitating reactions such as nitration, bromination, formylation, and acylation (Aleksandrov & El’chaninov, 2017).

properties

IUPAC Name

N-[(6-methyl-1,3-benzothiazol-2-yl)carbamothioyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O2S2/c1-8-4-5-9-11(7-8)21-14(15-9)17-13(20)16-12(18)10-3-2-6-19-10/h2-7H,1H3,(H2,15,16,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDFBYQBDNNGRLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)NC(=S)NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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